Stereochemical Identity: (5R)- vs (5S)-5-Methyl-2-piperazinone Hydrochloride
The (5R)-enantiomer (CAS 1609388-52-4) and its (5S)-counterpart (CAS 1609388-47-7) are distinct chemical entities with different biological activities . The (5R)-configuration is defined by the R absolute configuration at the C5 chiral center, confirmed by the SMILES string C[C@H]1CNC(=O)CN1 . In contrast, the (5S)-enantiomer is defined by C[C@@H]1CNC(=O)CN1 . This stereochemical difference can lead to significant variations in binding affinity and functional activity at biological targets, as demonstrated in related piperazinone scaffolds where the S configuration of a 3-aryl group was essential for potency against PGGTase-I [1].
| Evidence Dimension | Absolute stereochemistry at C5 position |
|---|---|
| Target Compound Data | (R)-configuration (C[C@H]) |
| Comparator Or Baseline | (5S)-5-methyl-2-piperazinone hydrochloride (CAS 1609388-47-7) with (S)-configuration (C[C@@H]) |
| Quantified Difference | Opposite enantiomer; difference in optical rotation and chiral recognition |
| Conditions | Chiral center assignment via SMILES notation |
Why This Matters
Procurement of the incorrect enantiomer can lead to complete loss of desired biological activity or introduction of uncharacterized side effects, necessitating strict stereochemical control.
- [1] Peng, H., et al. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Organic & Biomolecular Chemistry, 4(9), 1768-1784. DOI: 10.1039/b517572k. PMID: 16633570. View Source
